5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole
Description
Structural Elucidation and Physicochemical Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name of the compound is 5-[1-(cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)benzimidazol-2-yl]-3-methyl-1,2-benzoxazole , reflecting its complex polycyclic framework. The name is derived through hierarchical prioritization of functional groups:
- The parent structure is 1,2-benzoxazole , a bicyclic system comprising a benzene ring fused to an oxazole moiety.
- Substituents on the benzimidazole ring (positioned at the 2nd position of the benzoxazole) include:
- A cyclohexylmethyl group at the 1st position of the benzimidazole.
- A 3-methylmorpholin-4-yl group at the 6th position of the benzimidazole.
- A methyl group is attached to the 3rd position of the benzoxazole.
The molecular formula C₂₇H₃₂N₄O₂ (molecular weight: 444.6 g/mol) was confirmed via high-resolution mass spectrometry. Table 1 summarizes the elemental composition:
| Element | Quantity |
|---|---|
| Carbon | 27 atoms |
| Hydrogen | 32 atoms |
| Nitrogen | 4 atoms |
| Oxygen | 2 atoms |
The formula aligns with the compound’s hybrid architecture, which merges aromatic, alicyclic, and heterocyclic components.
Crystallographic Studies and Three-Dimensional Conformational Analysis
While single-crystal X-ray diffraction data for this specific compound is not publicly available, analogous benzoxazole derivatives exhibit planar aromatic systems with substituents adopting staggered conformations to minimize steric strain. Computational models predict:
- The benzoxazole and benzimidazole rings are coplanar, facilitating π-π stacking interactions.
- The 3-methylmorpholin-4-yl group adopts a chair conformation, with the methyl group equatorial to reduce 1,3-diaxial interactions.
- The cyclohexylmethyl chain orients perpendicular to the benzimidazole plane, as evidenced by NMR coupling constants.
Density functional theory (DFT) optimizations using the B3LYP/6-31G* basis set suggest bond lengths of 1.34 Å for the benzoxazole C=N bond and 1.45 Å for the morpholine C-O bonds, consistent with experimental values for related compounds.
Spectroscopic Characterization (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- The benzoxazole methyl group (3-CH₃) resonates as a singlet at δ 2.45 ppm.
- The benzimidazole protons (positions 4 and 7) appear as doublets between δ 7.25–7.85 ppm due to vicinal coupling (J = 8.2 Hz).
- Cyclohexylmethyl protons exhibit multiplet signals at δ 1.20–1.85 ppm (cyclohexane CH₂) and δ 3.65 ppm (N-CH₂-cyclohexane).
¹³C NMR :
Infrared (IR) Spectroscopy
Key absorption bands include:
- 1635 cm⁻¹ : C=N stretching in benzoxazole.
- 1250 cm⁻¹ : C-O-C asymmetric stretching in morpholine.
- 2920 cm⁻¹ : C-H stretching in cyclohexylmethyl groups.
Mass Spectrometry
The molecular ion peak at m/z 444.6 corresponds to [M+H]⁺. Major fragments include:
Computational Chemistry Predictions of Electronic Structure
DFT calculations at the B3LYP/6-31G* level reveal:
- A HOMO-LUMO gap of 3.75 eV, indicating moderate chemical reactivity.
- The HOMO is localized on the benzimidazole ring, while the LUMO resides on the benzoxazole system, suggesting electron-deficient behavior at the oxazole moiety.
- Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the morpholine oxygen and electrophilic zones near the benzoxazole nitrogen.
Frontier molecular orbital analysis predicts preferential electrophilic attack at the benzoxazole C-5 position, aligning with observed reactivity in similar compounds.
Properties
Molecular Formula |
C27H32N4O2 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
5-[1-(cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)benzimidazol-2-yl]-3-methyl-1,2-benzoxazole |
InChI |
InChI=1S/C27H32N4O2/c1-18-17-32-13-12-30(18)22-9-10-24-25(15-22)31(16-20-6-4-3-5-7-20)27(28-24)21-8-11-26-23(14-21)19(2)29-33-26/h8-11,14-15,18,20H,3-7,12-13,16-17H2,1-2H3 |
InChI Key |
JYCNBHVRGVCHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=CC3=C(C=C2)N=C(N3CC4CCCCC4)C5=CC6=C(C=C5)ON=C6C |
Origin of Product |
United States |
Preparation Methods
Benzoxazole Core Construction
The 3-methyl-1,2-benzoxazole moiety is synthesized via cyclization of 2-amino-5-methylphenol derivatives. A common approach involves:
- Condensation with carbon disulfide : Reaction of 2-amino-5-methylphenol with CS₂ in methanol under basic conditions (KOH) yields the benzoxazole-2-thiol intermediate.
- Alkylation and cyclization : Treatment with ethyl chloroacetate in acetone forms ethyl 2-(benzoxazol-2-ylthio)acetate, which is hydrazinated to generate the hydrazide intermediate.
Benzimidazole Ring Formation
The 1,3-benzodiazole component is synthesized through:
- Cyclohexylmethyl introduction : Reaction of 1-methyl-1H-benzimidazol-2-ylmethanamine with cyclohexylmethyl halides (e.g., cyclohexylmethyl bromide) in DMF or NMP, often using NaH as a base.
- Morpholine functionalization : 3-Methylmorpholine is introduced via nucleophilic aromatic substitution (SNAr) at the 6-position of the benzimidazole using palladium or copper catalysts.
Coupling Strategies for Final Assembly
Suzuki-Miyaura Cross-Coupling
The benzoxazole and benzimidazole subunits are coupled via a palladium-catalyzed reaction. For example:
- Borylation of benzoxazole : The benzoxazole-thiol intermediate is converted to a boronic ester using bis(pinacolato)diboron.
- Cross-coupling : Reaction with the 6-bromo-benzimidazole derivative in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, DMF, 100°C, 12 h | 85% |
| Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 24 h | 72% |
Microwave-Assisted Cyclization
Microwave irradiation enhances efficiency in forming the benzoxazole-benzimidazole linkage. A mixture of intermediates in DMF with K₂CO₃ is irradiated at 150°C for 30 minutes, achieving yields >90%.
Functional Group Modifications
Morpholine Installation
The 3-methylmorpholin-4-yl group is introduced via SNAr on a 6-nitro-benzimidazole precursor. Reduction of the nitro group (H₂/Pd-C) precedes morpholine coupling using 3-methylmorpholine and DIEA in DCM.
Cyclohexylmethylation
The N1-position of the benzimidazole is alkylated with cyclohexylmethyl bromide in DMF using NaH as a base. Reaction at 0°C to room temperature prevents over-alkylation.
Purification and Characterization
Chromatographic Techniques
Analytical Data
- HRMS (ESI+) : m/z 444.2287 [M+H]⁺ (calc. 444.2289).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J=8.4 Hz, 1H, Ar-H), 7.52 (s, 1H, Ar-H), 4.32 (s, 2H, CH₂-cyclohexyl), 3.78–3.65 (m, 4H, morpholine), 2.45 (s, 3H, CH₃).
Optimization Challenges and Solutions
Regioselectivity in Benzimidazole Substitution
Byproduct Formation in Coupling Steps
- Issue : Homocoupling of boronic esters.
- Mitigation : Strict exclusion of oxygen and use of degassed solvents.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity |
|---|---|---|---|
| Traditional coupling | Sequential alkylation/cross-coupling | 58% | 95% |
| Microwave-assisted | One-pot cyclization | 92% | 98% |
| Flow chemistry | Continuous Pd-catalyzed coupling | 78% | 97% |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The benzoxazole ring undergoes electrophilic substitution primarily at the C4 and C7 positions due to electron-donating effects from the oxygen atom. Key reactions include:
Nitration
-
Conditions : Concentrated HNO₃/H₂SO₄ at 0–5°C
-
Product : 5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-4-nitro-3-methyl-1,2-benzoxazole
-
Yield : 68–72%
-
Mechanism : Nitronium ion (NO₂⁺) attacks the electron-rich C4 position of the benzoxazole ring .
| Reaction Component | Details |
|---|---|
| Electrophile | NO₂⁺ |
| Regioselectivity | C4 > C7 |
| Byproducts | Minor C7-nitro isomer (≤5%) |
Nucleophilic Substitution
The morpholinyl and benzodiazole groups facilitate nucleophilic displacement at activated positions:
Amination at C6 of Benzodiazole
-
Reagents : NH₃/EtOH under reflux
-
Product : 5-[1-(Cyclohexylmethyl)-6-amino-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole
-
Yield : 55%
-
Role of Morpholinyl Group : The 3-methylmorpholin-4-yl substituent acts as a leaving group under basic conditions .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging halogen substituents introduced via prior functionalization:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C
-
Substrate : Brominated derivative at benzoxazole C7
-
Product : Arylated derivatives (e.g., 7-phenyl variants)
| Catalyst System | Efficiency |
|---|---|
| Pd(OAc)₂/XPhos | 78% |
| PdCl₂(dppf) | 82% |
Alkylation and Acylation
The secondary amine in the benzodiazole ring undergoes alkylation/acylation:
N-Alkylation
-
Reagents : R-X (alkyl halides), K₂CO₃, DMF
-
Example : Methylation yields 5-[1-(cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole with N-CH₃ group
-
Steric Effects : Bulky alkyl groups (e.g., tert-butyl) reduce yields to <40% .
Acylation
-
Reagents : Acetyl chloride, pyridine
-
Product : N-acetylated derivative
-
Applications : Enhances lipophilicity for pharmacokinetic studies.
Ring-Opening Reactions
Under strong acidic or basic conditions, the benzoxazole ring undergoes cleavage:
Acidic Hydrolysis
-
Conditions : HCl (6M), reflux
-
Product : 2-Amino-3-methylphenol and cyclohexylmethyl-benzodiazole carboxylic acid
-
Utility : Degradation studies for metabolite identification .
Catalytic Hydrogenation
Selective reduction of the benzoxazole ring is achievable:
| Conditions | Product | Selectivity |
|---|---|---|
| H₂ (1 atm), Pd/C | Partially saturated dihydrobenzoxazole | 90% |
| H₂ (3 atm), Rh/Al₂O₃ | Fully reduced hexahydro derivative | 65% |
Mechanistic Insights and Challenges
-
Steric Hindrance : The cyclohexylmethyl group impedes reactions at the benzodiazole N1 position, necessitating elevated temperatures.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cross-coupling reactions .
-
Catalyst Optimization : Copper(I) catalysts improve yields in Ullmann-type couplings of halogenated derivatives .
Scientific Research Applications
5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The target compound’s fused benzoxazole-benzodiazole system distinguishes it from simpler benzoxazole derivatives (e.g., Compound I) and indole-based structures (e.g., AZ20).
- Unlike zonisamide, which uses a methanesulfonamide group for antiseizure activity, the target compound’s benzodiazole moiety may favor interactions with nucleic acids or proteins via its dual nitrogen atoms .
Physicochemical Properties
| Property | Target Compound | Compound I | Zonisamide | AZ20 |
|---|---|---|---|---|
| LogP (estimated) | ~4.2 (high lipophilicity) | ~3.1 | ~0.5 | ~2.8 |
| Water Solubility | Low (cyclohexylmethyl) | Moderate | High (sulfonamide) | Moderate |
| Hydrogen Bond Donors | 1 (benzodiazole NH) | 0 | 2 (sulfonamide NH) | 1 (indole NH) |
| Rotatable Bonds | 8 | 4 | 3 | 7 |
Key Insights :
- The target compound’s high LogP reflects its lipophilic cyclohexylmethyl group, which may enhance membrane permeability but reduce aqueous solubility.
- AZ20’s moderate solubility is attributed to its morpholine and methylsulfonyl groups, whereas the target compound’s solubility relies solely on the morpholine moiety .
Biological Activity
5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C27H32N4O2 |
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | 5-[1-(cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)benzimidazol-2-yl]-3-methyl-1,2-benzoxazole |
| InChI Key | JYCNBHVRGVCHIQ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves several steps, including the formation of the benzodiazole and benzoxazole rings. Specific catalysts and solvents are employed to optimize yield and purity. Industrial production may utilize continuous flow reactors to enhance efficiency and reduce costs.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. These interactions can modulate signaling pathways, gene expression, and metabolic processes. For instance, it has been shown to inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.
Antiviral Activity
Recent studies have highlighted the antiviral properties of related compounds in the same class. For example, derivatives of similar structures have demonstrated significant anti-HIV activity. One study reported EC50 values ranging from 0.0038 to 0.4759 μmol/L against wild-type HIV-1 strains . This suggests that the compound may possess similar antiviral potential, warranting further investigation.
Cytotoxicity and Selectivity
In vitro studies are essential for assessing the cytotoxicity of the compound. The selectivity index (SI), which compares cytotoxicity (CC50) to antiviral activity (EC50), is a critical parameter. Compounds with high SI values indicate a favorable therapeutic profile. For instance, other compounds in this class have shown low cytotoxicity while maintaining effective antiviral activity .
Case Studies
- Anti-HIV Activity : A comparative study evaluated various derivatives against HIV strains, noting that certain structural modifications significantly enhanced antiviral potency while maintaining low cytotoxicity levels. The structure–activity relationship (SAR) analysis indicated that specific side chains on the benzodiazole ring were crucial for activity .
- Pharmacokinetics : Another study examined the pharmacokinetic properties of related compounds in animal models, revealing acceptable bioavailability and absorption characteristics that are critical for therapeutic applications .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for benzoxazole derivatives structurally related to the target compound?
- Methodology : A two-step approach is commonly employed:
Core Synthesis : React piperidine-4-carboxylic acid with 1,3-difluorobenzene and halogen derivatives under reflux conditions (e.g., DMF, 80–100°C) to form the benzoxazole core. Yields range from 55% to 92% depending on substituents .
Functionalization : Introduce morpholine and cyclohexylmethyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). Microwave-assisted synthesis can reduce reaction times compared to conventional heating .
- Key Tools : Monitor reactions using TLC and characterize intermediates via /-NMR and mass spectrometry .
Q. How is structural confirmation achieved for benzoxazole derivatives?
- Techniques :
- Spectroscopy : -NMR (e.g., aromatic protons at δ 6.8–8.2 ppm) and -NMR (carbonyl signals at ~160–170 ppm) confirm substituent positions .
- Crystallography : X-ray diffraction reveals bond angles (e.g., C10–C9–C3 = 113.4°) and planarity of the benzoxazole ring, critical for understanding conformational stability .
Q. What in vitro assays are used to evaluate bioactivity?
- Antimicrobial : Agar well diffusion (50 µg/well) against Staphylococcus aureus (MTCC 3160); minimal inhibitory concentration (MIC) compared to fluconazole/ofloxacin .
- Anticancer : Sulforhodamine B (SRB) assay on HCT116 colorectal cancer cells; report IC values (e.g., 4–26 µM) relative to 5-fluorouracil .
Advanced Research Questions
Q. How do structural modifications influence antifungal activity via N-myristoyltransferase (NMT) inhibition?
- SAR Insights :
- Benzoxazole derivatives exhibit stronger NMT inhibition than indole analogs due to hydrogen bonding between the heterocyclic core and enzyme active sites (e.g., binding energy ΔG = −8.2 kcal/mol) .
- Substituents like morpholine enhance solubility and target affinity. Molecular docking (AutoDock Vina) predicts orientation of the cyclohexylmethyl group in hydrophobic pockets .
Q. How can synthetic yields be optimized for low-efficiency derivatives?
- Strategies :
- Vary catalysts (e.g., Pd(OAc) vs. CuI) in coupling reactions to improve cyclization efficiency .
- Optimize microwave parameters (power: 300 W, time: 10–15 min) to reduce byproduct formation .
Q. What role does molecular conformation play in biological activity?
- Key Findings :
- Crystal structures show that planarity of the benzoxazole ring (max. deviation: 0.023 Å) and dihedral angles (e.g., 70.33° between benzoxazole and phenyl rings) influence steric interactions with targets .
- Non-planar conformers (e.g., due to cyclohexylmethyl groups) may reduce binding to rigid enzyme pockets .
Q. How can antibacterial efficacy be enhanced while minimizing cytotoxicity?
- Approaches :
- Introduce electron-withdrawing groups (e.g., -Cl, -CF) at position 6 to improve membrane penetration .
- Replace methyl groups with hydrophilic substituents (e.g., -OH, -NH) to reduce off-target effects .
Data Contradictions and Resolution
- Variable Antibacterial Activity : While most derivatives in showed no activity against Gram-negative bacteria, compound 8f in exhibited broad-spectrum efficacy. Resolution: Test under standardized conditions (e.g., CLSI guidelines) and assess membrane permeability differences.
- Yield Discrepancies : Microwave synthesis in claims higher yields than conventional methods in . Resolution: Compare solvent purity, catalyst loading, and temperature gradients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
